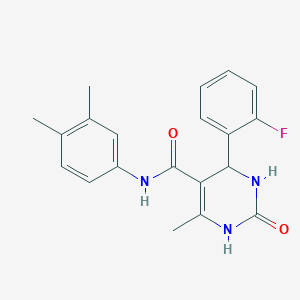

N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-11-8-9-14(10-12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)15-6-4-5-7-16(15)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLRAAJDKFGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring and various substituents that influence its biological activity. The presence of fluorine and dimethyl groups is particularly noteworthy as these modifications can enhance lipophilicity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydropyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 4b-1 | Mia PaCa-2 | 10.5 | Potent |

| 4b-1 | PANC-1 | 12.0 | Potent |

| 4b-1 | RKO | 9.8 | Potent |

| 4b-1 | LoVo | 11.5 | Potent |

These results indicate that the compound exhibits significant cytotoxicity against pancreatic and colorectal cancer cells .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. Tetrahydropyrimidines are known for their broad-spectrum activity against bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of:

- Staphylococcus aureus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these microorganisms were found to be as low as 15.62 µg/mL for certain derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyrimidine derivatives. Modifications in the phenyl rings and the introduction of fluorine atoms significantly affect the potency and selectivity of these compounds.

Key Findings:

- Fluorination : The presence of fluorine enhances binding affinity to biological targets due to increased lipophilicity.

- Dimethyl Substitution : The dimethyl groups on the phenyl ring improve steric hindrance, which can lead to better interaction with specific enzymes or receptors .

Case Studies

In a series of experiments conducted on various tetrahydropyrimidine derivatives:

- Study on Antitumor Activity : A derivative similar to this compound was tested against multiple human tumor cell lines. The results indicated that structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. Research has shown that compounds similar to N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various tetrahydropyrimidine derivatives for their anticancer efficacy against different cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that certain tetrahydropyrimidine derivatives possess significant antibacterial and antifungal properties. A study evaluated the antimicrobial potential of several synthesized compounds and found that some exhibited strong inhibitory effects against pathogenic bacteria and fungi . This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

This compound may serve as a scaffold for designing enzyme inhibitors. Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic pathways related to cancer and bacterial infections. For example, studies have shown that modifications to the tetrahydropyrimidine structure can enhance selectivity and potency against target enzymes .

Central Nervous System Effects

There is emerging interest in the neuropharmacological effects of tetrahydropyrimidine derivatives. Some studies suggest that compounds with this scaffold may exhibit anxiolytic or antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems or neuroprotective properties . Further research is needed to elucidate these effects and their underlying mechanisms.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various modifications to the phenyl rings or the carboxamide group can significantly influence the compound's potency and selectivity for specific biological targets . Comprehensive SAR studies can guide future synthesis efforts aimed at enhancing therapeutic efficacy.

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A recent study synthesized various tetrahydropyrimidine derivatives and tested their efficacy on human cancer cell lines. The results indicated that certain modifications increased cytotoxicity against breast cancer cells by inducing apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another investigation, a series of synthesized compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives significantly inhibited bacterial growth at low concentrations, suggesting their potential as new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact

Fluorine vs. Chlorine/Bromine :

- The target compound’s 2-fluorophenyl group provides a balance of electronegativity and minimal steric hindrance compared to bulkier halogens (e.g., 8c with 2-chlorophenyl or 22 with bromophenyl ). Fluorine’s strong C-F bond enhances metabolic stability over chlorine or bromine .

Oxo vs. Thioxo :

- The 2-oxo group in the target compound facilitates hydrogen bonding with biological targets (e.g., enzyme active sites), whereas thioxo derivatives (e.g., 5d ) rely more on hydrophobic interactions, altering selectivity .

Aromatic Substituents :

- 3,4-Dimethylphenyl in the target compound increases lipophilicity (logP) compared to smaller groups like methylcarbamoyl in 12a . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Carboxamide vs. Carboxylate/Carbohydrazide :

- The carboxamide moiety in the target compound supports both hydrogen bonding and rigidity, unlike carboxylate esters (e.g., 5b ) or carbohydrazides (e.g., 4a–4d ), which prioritize solubility or chelation properties.

Research Findings and Data Tables

Thermal and Spectral Data

| Property | Target Compound | Compound 20 | Compound 12a |

|---|---|---|---|

| Tₘ (°C) | - | - | - |

| ¹H NMR (δ) | - | 7.24–7.57 (aromatic) | 2.75 (CH₃), 5.43 (NH) |

| MS (m/z) | - | - | 445.1 [M+1] |

| HPLC Purity | - | - | 96% |

Q & A

Q. What are the standard synthetic routes for this tetrahydropyrimidine carboxamide derivative?

Methodological Answer: The synthesis typically involves multi-step cyclocondensation reactions. For example:

- Step 1: Condensation of substituted benzaldehydes with β-ketoamides (e.g., N-(3,4-dimethylphenyl)-3-oxobutanamide) under acidic conditions (e.g., HCl or acetic acid) to form dihydropyrimidinone intermediates.

- Step 2: Further functionalization via coupling reactions using reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (diisopropylethylamine) in DMF to introduce fluorophenyl or methyl groups .

- Purification: Column chromatography or recrystallization in solvents like ethanol or ethyl acetate, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hours) .

Q. How is the compound structurally characterized to confirm its purity and identity?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: H and C NMR to verify substituent integration and coupling patterns (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peaks matching theoretical values within 0.001 Da) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content validated to ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve conformational polymorphism in crystallographic studies of this compound?

Methodological Answer: Polymorphism is addressed via:

- Single-Crystal X-ray Diffraction (SCXRD): SHELX programs (e.g., SHELXL for refinement) to analyze lattice packing and hydrogen-bonding networks. For example, cooperative N–H⋯O=C dimers stabilize sheet-like structures .

- Differential Scanning Calorimetry (DSC): Detects thermal transitions (e.g., melting points, exothermic peaks) to distinguish polymorphs .

- Powder X-ray Diffraction (PXRD): Matches experimental patterns with simulated data from SCXRD to confirm phase purity .

Q. How can hydrogen-bonding patterns predict crystal packing and stability?

Methodological Answer:

- Graph Set Analysis: Classifies hydrogen bonds (e.g., R_2$$^2(8) dimers) to identify recurring motifs. For example, N–H⋯O=C interactions form infinite chains, while weak C–H⋯π interactions stabilize 3D packing .

- SHELX Refinement: Utilizes anisotropic displacement parameters to model thermal motion and hydrogen-bond geometry accurately .

Q. What methodologies evaluate the compound’s inhibitory activity against enzymes like thymidine phosphorylase?

Methodological Answer:

- Enzyme Kinetics: Michaelis-Menten assays to determine IC values (e.g., monitoring dThd→2-deoxy-d-ribose conversion spectrophotometrically at 290 nm) .

- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding modes, focusing on interactions with active-site residues (e.g., π-π stacking with fluorophenyl groups) .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Control variables like cell line (e.g., E. coli vs. S. aureus), compound purity (≥95% by HPLC), and solvent (DMSO concentration ≤1%) .

- Dose-Response Curves: Triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) to identify outliers .

- Meta-Analysis: Compare results with structurally analogous compounds (e.g., methyl vs. ethyl carboxylate derivatives) to isolate substituent effects .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in different cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.